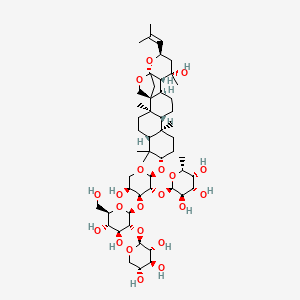

Jujuboside B1

Beschreibung

Eigenschaften

Molekularformel |

C52H84O21 |

|---|---|

Molekulargewicht |

1045.2 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33+,34-,35+,36+,37-,38-,39+,40-,41-,42+,43+,44-,45+,46+,48+,49-,50+,51+,52+/m1/s1 |

InChI-Schlüssel |

OAVAUZCEOWCYCC-JHTONXGASA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Jujuboside B1: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside B1, a prominent saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant attention for its diverse pharmacological activities. Traditionally used in Chinese medicine for its sedative and anxiolytic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its effects on the central nervous system. Detailed summaries of its physicochemical characteristics, pharmacological actions, and the experimental protocols used for its study are presented. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a triterpenoid (B12794562) saponin with a complex glycosidic structure. Its chemical identity has been confirmed through various spectroscopic methods.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₄O₂₁ | [1] |

| Molecular Weight | 1045.2 g/mol | [1] |

| CAS Registry Number | 55466-05-2 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [2] |

| Melting Point | 228-231 °C | [3] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered on the central nervous system. Its sedative-hypnotic, anxiolytic, and neuroprotective properties are of particular interest for therapeutic development.

Sedative-Hypnotic Effects

This compound has been shown to potentiate pentobarbital-induced sleep, a common preclinical model for evaluating sedative-hypnotic activity. This effect is believed to be mediated, at least in part, through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Anxiolytic Effects

Preclinical studies using models such as the elevated plus-maze have demonstrated the anxiolytic potential of this compound. Its mechanism of action in reducing anxiety-like behaviors is thought to involve interactions with both the GABAergic and serotonergic systems.[3] Specifically, extracts containing jujubosides have been shown to upregulate the mRNA expression of several GABA-A receptor subunits (GABRA1, GABRA3) and serotonin (B10506) receptor subtypes (HTR1A, HTR2A, HTR2B).[3]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage. One of the key mechanisms underlying this protection is the activation of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation.[1][4] By activating this pathway, this compound can mitigate neuronal apoptosis and protect against neurotoxicity.[4]

Table 2: Summary of Pharmacological Effects and Mechanisms of this compound

| Pharmacological Effect | Key Mechanism(s) | Experimental Models | Reference |

| Sedative-Hypnotic | Potentiation of GABAergic neurotransmission | Pentobarbital-induced sleep in mice | [5] |

| Anxiolytic | Modulation of GABAergic and serotonergic systems | Elevated plus-maze in rodents | [3] |

| Neuroprotective | Activation of PI3K/Akt signaling pathway | In vitro neuronal cell culture models | [1][4] |

Experimental Protocols

Extraction and Purification of this compound from Ziziphus jujuba Seeds

A detailed protocol for the isolation of this compound is crucial for its further study. The following is a generalized workflow based on common phytochemical extraction techniques.

Figure 1. General workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: The dried and crushed seeds of Ziziphus jujuba are first defatted with petroleum ether to remove lipids. The defatted material is then extracted with 70% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations. Initially, macroporous resin column chromatography is used for preliminary purification. This is followed by silica gel column chromatography. The final purification is achieved using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[6]

Pentobarbital-Induced Sleep Test

This in vivo assay is used to evaluate the sedative-hypnotic effects of this compound.

Figure 2. Experimental workflow for the pentobarbital-induced sleep test.

Methodology:

-

Animal Model: Male ICR mice are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

-

Drug Administration: Mice are randomly divided into control, vehicle, and this compound treatment groups. This compound is administered intraperitoneally (i.p.) at various doses.

-

Induction of Sleep: A sub-hypnotic dose of pentobarbital sodium is administered i.p. a short time after the test compound.

-

Observation: The sleep latency (time to lose the righting reflex) and sleep duration (time from losing to regaining the righting reflex) are recorded.

-

Data Analysis: The data are statistically analyzed to determine the effect of this compound on the sleep parameters compared to the control group.[5][7][8]

Elevated Plus-Maze Test

This behavioral assay is used to assess the anxiolytic effects of this compound.

Figure 3. Workflow for the elevated plus-maze test.

Methodology:

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor.

-

Procedure: Rodents (mice or rats) are treated with this compound or a vehicle control prior to the test. Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).

-

Data Collection: The animal's behavior is recorded by a video camera. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9][10][11][12]

Signaling Pathways

PI3K/Akt Signaling Pathway in Neuroprotection

The neuroprotective effects of this compound are partly mediated by the activation of the PI3K/Akt signaling pathway.

References

- 1. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 4. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wakemed.org [wakemed.org]

- 9. Elevated plus maze protocol [protocols.io]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Jujuboside B1 from Ziziphus jujuba Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Jujuboside B1, a bioactive saponin (B1150181), from the seeds of Ziziphus jujuba. The document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and biological signaling pathways involved.

Introduction

Ziziphus jujuba, commonly known as jujube, has been a staple in traditional medicine for centuries, with its seeds particularly valued for their sedative and anxiolytic properties. Modern research has identified triterpenoid (B12794562) saponins (B1172615), especially jujubosides, as the primary active constituents responsible for these effects. Among them, this compound has garnered significant interest for its potential therapeutic applications. The isolation and purification of this specific compound are critical for advancing pharmacological research and drug development. This guide outlines a robust methodology for achieving high-purity this compound from its natural source.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, preliminary purification, and fine chromatographic separation. The following protocols are synthesized from established methodologies.

Raw Material Preparation

-

Sourcing and Drying: Obtain mature, dried seeds of Ziziphus jujuba Mill. var. spinosa. Ensure the seeds are free from mold and other contaminants.

-

Pulverization: Crush the dried seeds into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Total Saponins

This step aims to extract a crude mixture of saponins from the powdered seeds.

-

Extraction Procedure:

-

Suspend the powdered jujube seeds in the 50% MeOH solution.

-

Perform reflux extraction. The exact duration and temperature may vary, but a typical procedure involves heating at a controlled temperature for several hours.

-

Repeat the extraction process at least twice with fresh solvent to ensure maximum yield.

-

Combine the filtrates from all extraction cycles.

-

-

Concentration: Concentrate the combined extract under reduced pressure to remove the methanol (B129727), yielding a crude saponin extract.

Purification of this compound

The crude extract contains a mixture of jujubosides (A, A1, B, and B1) and other impurities. Chromatographic techniques are essential for isolating this compound.

-

Macroporous Resin Chromatography (Initial Purification):

-

Column Preparation: Pack a column with a suitable macroporous resin.

-

Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol-water solutions. This step helps in removing a significant portion of impurities and separating the total saponins from other compounds[5].

-

Fraction Collection: Collect the fractions containing the total jujubasaponins.

-

-

Reversed-Phase Flash Chromatography (Fractionation):

-

Column: Utilize a reversed-phase column, such as a Sunchrom ODS-A RPC column[5].

-

Mobile Phase: Employ a gradient of methanol in water to separate the different jujubasaponins[5].

-

Fraction Collection and Analysis: Collect fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound[5].

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

System: Use a preparative HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong UV chromophore[6].

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An optimized isocratic or gradient elution with acetonitrile (B52724) and water is commonly employed[7][8].

-

Injection and Collection: Inject the enriched this compound fraction from the previous step. Collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of over 98% can be achieved through this method[5].

-

Analytical Methods

Quantitative and qualitative analysis is crucial at various stages of the isolation process.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for both quantifying and identifying this compound.

Quantitative Data Summary

The efficiency of the isolation process can be evaluated based on the yield and purity of the final product. The following table summarizes quantitative data from a representative study.

| Parameter | Value | Reference |

| Starting Material | 100 g of Ziziphus jujuba seeds | [5] |

| Final Yield of this compound | 2.325 mg | [5] |

| Purity of this compound | >98% | [5] |

| Content of this compound in Total Saponins | 5 ± 1% | [5] |

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Signaling Pathways Modulated by Jujuboside B

Jujuboside B has been shown to exert its biological effects by modulating several key signaling pathways. The diagram below provides a simplified representation of these interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. citedrive.com [citedrive.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 7. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Jujuboside B1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside B1, a major saponin (B1150181) found in the seeds of Ziziphus jujuba, has garnered significant interest for its diverse pharmacological activities, including sedative-hypnotic, anti-inflammatory, and anti-tumor effects. However, its therapeutic potential is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings indicate that this compound exhibits low oral bioavailability, primarily due to poor membrane permeability and potential presystemic metabolism. This document consolidates quantitative pharmacokinetic data, details experimental methodologies, and visualizes key processes to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a triterpenoid (B12794562) saponin that contributes significantly to the bioactivity of Ziziphi Spinosae Semen, a traditional medicine used for insomnia and anxiety. A thorough understanding of its pharmacokinetic properties is crucial for the rational design of dosage forms and the prediction of its clinical efficacy and safety. This guide aims to provide an in-depth analysis of the available data on the bioavailability and pharmacokinetics of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in preclinical studies, primarily in rats. The data consistently demonstrate low systemic exposure following oral administration.

Table 1: Pharmacokinetic Parameters of Jujuboside B in Rats Following Intravenous and Oral Administration

| Parameter | Intravenous (1.5 mg/kg) | Oral (15 mg/kg) |

| Cmax (ng/mL) | 1350.6 ± 210.8 | 45.3 ± 15.2 |

| Tmax (h) | 0.08 ± 0.00 | 1.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 785.4 ± 150.2 | 282.7 ± 95.4 |

| AUC (0-∞) (ng·h/mL) | 805.1 ± 155.3 | 304.6 ± 101.2 |

| t1/2 (h) | 4.92 ± 5.92 (β-phase) | 5.3 ± 1.9 |

| CL (L/h/kg) | 1.9 ± 0.4 | - |

| Vd (L/kg) | 6.8 ± 1.5 | - |

| Absolute Bioavailability (%) | - | 3.6 |

Data sourced from a pharmacokinetic study in rats. The intravenous data followed a two-compartment model, while the oral data fit a one-compartment model.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Intravenous (i.v.): this compound dissolved in a suitable vehicle was administered via the tail vein at a dose of 1.5 mg/kg.

-

Oral (p.o.): this compound was administered by oral gavage at a dose of 15 mg/kg.

-

-

Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters.

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Analytical Method: UPLC-MS/MS for Quantification in Plasma

Objective: To accurately and sensitively quantify this compound in rat plasma.

Methodology:

-

Instrumentation: Ultra-performance liquid chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Separation:

-

Column: Acquity UPLC HSS T3 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., Jujuboside A).

-

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid protein precipitation method using a suitable organic solvent (e.g., acetonitrile) is employed to extract this compound from the plasma matrix.

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Caption: Key steps in the UPLC-MS/MS analysis of this compound in plasma.

Absorption

The low oral bioavailability of this compound (3.6%) suggests poor absorption from the gastrointestinal tract. Several factors may contribute to this:

-

Low Membrane Permeability: As a large and relatively polar saponin molecule, this compound likely has difficulty crossing the intestinal epithelial barrier via passive diffusion.

-

Efflux Transporters: The involvement of efflux transporters such as P-glycoprotein (P-gp) in limiting the absorption of this compound is a potential area for further investigation.

-

Presystemic Metabolism: Metabolism by gut microbiota and/or first-pass metabolism in the liver could reduce the amount of intact this compound reaching systemic circulation. Studies have shown that Jujuboside A can be metabolized to Jujuboside B by intestinal flora, which could also influence the overall exposure to Jujuboside B after administration of extracts containing both compounds.

Distribution

Limited data is available on the tissue distribution of this compound. Its pharmacological effects on the central nervous system suggest that it may cross the blood-brain barrier to some extent, although this is likely limited due to its physicochemical properties. Further studies are needed to quantify its distribution into various tissues.

Metabolism

The metabolic fate of this compound is not fully elucidated. In vitro studies using rat intestinal flora have shown that Jujuboside B can be degraded, suggesting a role for gut microbiota in its metabolism. Hepatic metabolism via cytochrome P450 enzymes is another potential metabolic pathway that requires further investigation.

Excretion

Comprehensive data on the excretion of this compound in urine, feces, and bile are currently lacking in the public domain. Given its low oral bioavailability, it is plausible that a significant portion of an oral dose is excreted unchanged in the feces.

Signaling Pathways in ADME (Hypothesized)

While specific signaling pathways governing the ADME of this compound are not well-defined, a hypothetical logical relationship can be proposed based on the known behavior of similar compounds.

Caption: A logical diagram illustrating the potential factors influencing the ADME of this compound.

Conclusion and Future Directions

The available evidence clearly indicates that this compound has low oral bioavailability, which presents a significant challenge for its development as a therapeutic agent. To overcome this limitation, future research should focus on:

-

Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or self-nanoemulsifying drug delivery systems (SNEDDS), to enhance the solubility and permeability of this compound.

-

In-depth Mechanistic Studies: Elucidation of the specific transporters and metabolic enzymes involved in the absorption and disposition of this compound. Caco-2 cell permeability assays, liver microsome stability assays, and plasma protein binding studies would provide valuable insights.

-

Excretion Studies: Comprehensive analysis of the excretion of this compound and its metabolites in urine, feces, and bile to create a complete mass balance profile.

-

Human Pharmacokinetics: Ultimately, well-designed clinical studies are needed to understand the pharmacokinetics of this compound in humans.

By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of this promising natural compound.

A Technical Guide to the Preliminary Biological Activity Screening of Jujuboside B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside B1 (JB), a dammarane-type triterpene oligoglycoside isolated from Ziziphi Spinosae Semen (the seeds of Ziziphus jujuba), is a natural compound of significant interest in pharmacological research.[1] Traditionally used in Eastern medicine for treating insomnia and anxiety, recent scientific investigations have unveiled a broader spectrum of biological activities, positioning JB as a promising candidate for drug development.[2][3][4] This technical guide provides an in-depth overview of the preliminary biological screening of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. It includes detailed experimental protocols, summarized quantitative data, and visualizations of the key signaling pathways involved.

Anticancer Activity

This compound has demonstrated significant antitumor effects across various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of programmed cell death (apoptosis and autophagy), and suppression of angiogenesis.[2][5][6]

Anti-proliferative and Cytotoxic Effects

Studies have shown that JB inhibits the proliferation of multiple cancer cell lines in a dose-dependent manner.[2][4] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound on Human Breast Cancer Cells

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | ATPlite | 72 h | 54.38 | [2][4] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ATPlite | 72 h | 74.94 |[2][4] |

In addition to breast cancer, JB has shown inhibitory effects on human gastric adenocarcinoma (AGS) and human colon carcinoma (HCT116) cells.[3][7] In vivo studies using xenograft mouse models further confirmed that JB significantly suppresses tumor growth.[2]

Induction of Apoptosis and Autophagy

JB's anticancer activity is strongly linked to its ability to induce apoptosis.[3][4] Treatment with JB leads to classic apoptotic markers, such as an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP.[3][4][7] The induction of apoptosis is mediated by both the extrinsic pathway, through an increase in FasL, and the intrinsic pathway, involving the pro-apoptotic protein NOXA.[3][4][7]

Simultaneously, JB triggers autophagy, a cellular self-degradation process.[2][3] This is evidenced by the conversion of LC3-I to LC3-II and the degradation of p62.[2] Interestingly, studies suggest that JB-induced autophagy is a protective mechanism, and its inhibition can enhance apoptosis.[3][7] In acute leukemia cells, JB has also been found to induce necroptosis, a form of programmed necrosis, via the RIPK1/RIPK3/MLKL pathway.[4][8]

Anticancer Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways. The p38/JNK and MAPK pathways are activated, leading to apoptosis, while the VEGFR2 signaling pathway is blocked, resulting in the suppression of angiogenesis and tumor growth.[3][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]

- 5. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Jujuboside B promotes the death of acute leukemia cell in a RIPK1/RIPK3/MLKL pathway-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Jujuboside B1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jujuboside B1, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its core signaling pathways, offering a valuable resource for research and development.

Core Compound Data: this compound

This compound is a key bioactive constituent of Ziziphus jujuba seeds, which have been used in traditional medicine for their sedative and anxiolytic properties. For research and pharmaceutical purposes, precise identification and characterization are crucial.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68144-21-8 | [1] |

| Note: Often confused with Jujuboside B (CAS: 55466-05-2). | ||

| Molecular Formula | C₅₂H₈₄O₂₁ | [1] |

| Molecular Weight | 1045.2 g/mol | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Appearance | White powder | |

| Source | Seeds of Ziziphus jujuba Mill. var. spinosa | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, Ethanol. Insoluble in water. | [1] |

| Storage | Short term: 0°C; Long term: -20°C; Desiccated | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, purification, and analysis of this compound from its natural source.

I. Extraction and Isolation of Total Jujubosides

A generalized workflow for the extraction and isolation of saponins, including this compound, from Ziziphus jujuba seeds is presented below. This process typically involves a primary extraction followed by purification steps.

Experimental Workflow: From Seed to Purified Compound

References

Physicochemical Characteristics of Pure Jujuboside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside B is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba var. spinosa, a plant widely used in traditional medicine.[1][2] As a major bioactive constituent, Jujuboside B has garnered significant interest for its potential therapeutic applications, including its sedative, anxiolytic, and cardiovascular-protective effects.[3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of pure Jujuboside B, along with experimental methodologies and an exploration of its molecular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of Jujuboside B are summarized in the tables below. This data is crucial for its identification, purification, and formulation in research and drug development.

Table 1: General Physicochemical Data for Jujuboside B

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₁ | [5] |

| Molecular Weight | 1045.21 g/mol | [5] |

| Appearance | White powder | |

| Melting Point | 228-231 °C | |

| pKa (Predicted) | 12.84 ± 0.70 | [6] |

Table 2: Solubility Profile of Jujuboside B

| Solvent | Solubility | Source |

| Water | Insoluble | [6] |

| Ethanol | Soluble | [6] |

| Methanol | Soluble | [6] |

| Pyridine | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of Jujuboside B are not extensively reported in publicly available literature. However, standard methodologies for natural products can be applied.

Isolation and Purification of Jujuboside B

A general workflow for the isolation and purification of Jujuboside B from Ziziphus jujuba seeds is outlined below. This process typically involves extraction followed by chromatographic separation.

Caption: General workflow for the isolation and purification of Jujuboside B.

Melting Point Determination

The melting point of pure Jujuboside B is determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry Jujuboside B is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Observation: The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.

Solubility Determination

Qualitative solubility is determined by adding a small amount of Jujuboside B to the solvent of interest at room temperature and observing for dissolution. For quantitative analysis, a saturated solution is prepared and the concentration of the dissolved Jujuboside B is determined, often using High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of Jujuboside B.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Jujuboside B. The fragmentation pattern observed in MS/MS experiments provides valuable information about its structure, particularly the arrangement of the sugar moieties. An analysis of the fragmentation of Jujuboside B in negative ion mode revealed a precursor ion [M-H]⁻ at m/z 1042.9.[7] Key fragment ions at m/z 910.9 and m/z 310.6 correspond to the loss of a xylose unit and the presence of a xylose-(1,2)-glucose moiety, respectively.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in Jujuboside B. The spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, C-H bonds in alkanes, and C-O bonds associated with the glycosidic linkages and the aglycone backbone. Specific peak assignments for pure Jujuboside B are not detailed in the reviewed literature, but general spectra of jujube extracts show broad O-H stretching, C-H stretching, and complex fingerprint regions indicative of its saponin structure.[10]

Signaling Pathways

Jujuboside B exerts its biological effects through the modulation of specific signaling pathways.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

Jujuboside B has been shown to induce vasodilation through the activation of the eNOS pathway in vascular endothelial cells. This process involves an increase in intracellular calcium concentration, which in turn activates eNOS to produce nitric oxide (NO).

References

- 1. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical analyses of Ziziphus jujuba Mill. var. spinosa seed by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chro ... - Analyst (RSC Publishing) DOI:10.1039/C3AN01478A [pubs.rsc.org]

- 8. molnova.com [molnova.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Saponin Structure of Jujuboside B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saponin (B1150181) structure of Jujuboside B1, a key bioactive compound isolated from the seeds of Ziziphus jujuba. The document details its chemical properties, structural elucidation through various analytical techniques, and its significant biological activities, with a focus on the underlying signaling pathways.

Core Chemical and Physical Properties

This compound is a triterpenoid (B12794562) saponin with the molecular formula C₅₂H₈₄O₂₁ and a molecular weight of 1045.21 g/mol . Its complex structure consists of a dammarane-type triterpenoid aglycone, known as jujubogenin, linked to a branched oligosaccharide chain. The intricate arrangement of its sugar moieties is crucial for its biological efficacy.

| Property | Value |

| Molecular Formula | C₅₂H₈₄O₂₁ |

| Molecular Weight | 1045.21 g/mol |

| CAS Number | 55466-05-2 |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Structural Elucidation of this compound

The precise structure of this compound has been determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Isolation and Purification:

A typical protocol for the isolation of this compound from the seeds of Ziziphus jujuba involves the following steps:

-

Extraction: The dried and crushed seeds are extracted with methanol (B129727) or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The saponin-rich fraction is further purified using a series of column chromatography techniques, such as silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.

Structural Analysis:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule. These experiments allow for the assignment of all proton and carbon signals, revealing the structure of the aglycone and the sequence and linkage of the sugar residues.

-

Mass Spectrometry: Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which provides valuable information about the structure of the oligosaccharide chains and their connection to the aglycone.

The following diagram illustrates a general workflow for the isolation and structural elucidation of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, with its anti-cancer properties being of particular interest to the scientific community. These effects are mediated through the modulation of several key signaling pathways.

Anti-Angiogenic Effects

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This effect is primarily achieved by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] By inhibiting the phosphorylation of VEGFR2, this compound prevents the activation of downstream signaling molecules, including FAK, PLCγ1, Akt, and Src.[1]

The following diagram illustrates the inhibition of the VEGFR2 signaling pathway by this compound.

Induction of Apoptosis and Autophagy

This compound has demonstrated the ability to induce programmed cell death (apoptosis) and autophagy in cancer cells.[2] The apoptotic effect is associated with the extrinsic pathway, characterized by an increase in FasL (Fas ligand) and the activation of caspase-8 and caspase-3.[2] Furthermore, this compound activates the p38/c-Jun N-terminal kinase (JNK) signaling pathway, which is also implicated in its pro-apoptotic activity.[2]

In some cancer cell lines, this compound-induced apoptosis is mediated by the pro-apoptotic protein NOXA.[3][4] Additionally, the induction of autophagy by this compound can be linked to the activation of the AMPK signaling pathway.[3][4]

The diagram below outlines the signaling pathways involved in this compound-induced apoptosis and autophagy.

Conclusion

This compound is a structurally complex saponin with significant potential in drug development, particularly in the field of oncology. Its ability to modulate key signaling pathways involved in angiogenesis, apoptosis, and autophagy underscores its promise as a therapeutic agent. Further research into the structure-activity relationship of this compound and its derivatives will be crucial for the development of novel and effective cancer therapies. This technical guide provides a foundational understanding of the saponin structure of this compound to support these ongoing research and development efforts.

References

- 1. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Jujuboside B using High-Performance Liquid Chromatography (HPLC)

Introduction

Jujuboside B is a major bioactive triterpenoid (B12794562) saponin (B1150181) found in the seeds of Ziziphus jujuba Mill. var. spinosa, a plant widely used in traditional medicine.[1] It is recognized for its significant pharmacological effects, including sedative, anxiolytic, and neuroprotective properties.[2] Accurate and reliable quantification of Jujuboside B is crucial for the quality control of raw herbal materials, dietary supplements, and pharmaceutical preparations, as well as for pharmacokinetic studies.[3][4] This document provides a detailed protocol for the quantification of Jujuboside B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Tandem Mass Spectrometry (MS/MS).

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For Jujuboside B, a reverse-phase C18 column is typically employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

Due to the lack of a strong chromophore in its structure, Jujuboside B is not readily detectable by standard UV-Vis detectors. Therefore, universal detectors like ELSD or highly sensitive and specific detectors like MS/MS are preferred.[5][6]

-

HPLC with ELSD: The column eluent is nebulized and the solvent is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.

-

UPLC-MS/MS: This method offers superior sensitivity and selectivity. The analyte is separated by UPLC, ionized (typically using electrospray ionization - ESI), and detected by a mass spectrometer. Quantification is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[3][7]

Experimental Protocols

Apparatus and Materials

-

Apparatus:

-

HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD) or a Triple Quadrupole Mass Spectrometer (MS/MS).[3][8]

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.[9]

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

-

-

Chemicals and Reagents:

-

Jujuboside B reference standard (≥98% purity).[10]

-

Acetonitrile (HPLC or LC-MS grade).

-

Methanol (B129727) (HPLC or LC-MS grade).

-

Formic acid or Acetic acid (LC-MS or analytical grade).

-

Ultrapure water (18.2 MΩ·cm).

-

Nitrogen gas (high purity, for ELSD and MS).

-

Standard Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Jujuboside B reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. Store this solution at 2-8°C.[1][11]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to achieve a range of concentrations (e.g., 1-100 µg/mL for ELSD or 0.1-1000 ng/mL for MS/MS).[3][12]

Sample Preparation (from Ziziphus jujuba seeds)

-

Grinding: Mill the dried seeds of Ziziphus jujuba into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol (or a methanol-water mixture, e.g., 70:30 v/v).[13]

-

Ultrasonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30-60 minutes to facilitate extraction.[14][15]

-

Centrifugation & Filtration: Centrifuge the extract at approximately 4000 rpm for 10 minutes.

-

Final Preparation: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis. Dilute the sample with the mobile phase if the concentration is expected to be outside the calibration range.

Chromatographic Conditions

Two validated methods are presented below, one using HPLC-ELSD for routine quality control and a more sensitive UPLC-MS/MS method for trace-level quantification or pharmacokinetic studies.

Method 1: HPLC-ELSD

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| ELSD Detector | Drift Tube Temp: 45-60°CNebulizing Gas (N₂): 1.6-1.8 L/min |

Method 2: UPLC-MS/MS [3][4][12]

| Parameter | Condition |

|---|---|

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient (A linear gradient may start with high aqueous content and ramp up to high organic content over several minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 35°C |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | m/z 1043.3 → 911.5 or m/z 1043.3 → 749.2[3][7] |

Data Presentation and Method Validation

A validated analytical method ensures reliable and accurate results. Key validation parameters, as per ICH guidelines, are summarized below based on published data for Jujuboside B quantification.[16][17]

Table 1: Summary of Quantitative and Validation Data for Jujuboside B Analysis

| Parameter | HPLC-ELSD Method | UPLC-MS/MS Method | Reference |

| Linearity Range | 1-25 µg/mL | 0.1-1000 ng/mL | [3][7][12] |

| Correlation Coeff. (R²) | > 0.999 | > 0.990 | [3][5] |

| LOD | ~10-50 ng/mL | 0.03 ng/mL | [3][4] |

| LOQ | 6.393 ng/mL | ~0.1 ng/mL | [3][5] |

| Precision (RSD%) | < 3.0% | < 11.5% | [3][5] |

| Accuracy / Recovery (%) | 94.96% – 102.65% | 90.3% – 95.7% | [3][5] |

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) close to 1.0 indicates good linearity.[18]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Precision: The closeness of agreement among a series of measurements, expressed as the Relative Standard Deviation (RSD). It is assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Accuracy: The closeness of the test results to the true value, typically determined through recovery studies by spiking a blank matrix with a known amount of analyte.

Mandatory Visualizations

Diagram 1: Workflow for Jujuboside B Quantification.

References

- 1. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous Determination of Water-Soluble Sugars in Fresh Jujube by High Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD) [spkx.net.cn]

- 9. Method of Ultrasonic Extraction of Total Jujuboside from Ziziphus jujuba Mill in Mice Test [spkx.net.cn]

- 10. ISO Certified Reference Material 98% Jujuboside B 55466-05-2 Standard Reagent - Jujuboside B, 55466-05-2 | Made-in-China.com [m.made-in-china.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. journalbji.com [journalbji.com]

- 18. pharmainfo.in [pharmainfo.in]

Application Notes and Protocols for the Isolation of Jujuboside B1 from Semen Ziziphi Spinosae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the efficient isolation and purification of Jujuboside B1, a bioactive saponin (B1150181), from Semen Ziziphi Spinosae (the seeds of Ziziphus jujuba var. spinosa). The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound, a dammarane-type triterpene oligoglycoside, is recognized for its potential therapeutic effects, including sedative and hypnotic activities.[1][2] The isolation of high-purity this compound is crucial for further pharmacological studies and drug development endeavors. This protocol integrates modern extraction and chromatographic techniques to achieve efficient isolation.

Experimental Overview

The isolation of this compound from Semen Ziziphi Spinosae involves a multi-step process that begins with the preparation of the raw material, followed by an efficient extraction method, and subsequent purification using chromatographic techniques. The overall workflow is depicted in the diagram below.

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data related to the content of this compound in Semen Ziziphi Spinosae and extracts, as reported in the literature. These values can serve as a benchmark for researchers to evaluate the efficiency of their isolation protocol.

| Parameter | Value | Source |

| Content of Jujuboside B in Semen Ziziphi Spinosae | 0.22–0.87 mg/g | [3] |

| Content of Jujuboside B in Water-Soluble Extract | 26.29 mg/g | [4] |

| Content of Jujuboside B in Grafted Ziziphi Spinosae Semen | 0.014–0.025% | [5] |

| Purity of Jujuboside A after Macroporous Resin Purification | up to 17.9% | [6] |

Detailed Experimental Protocols

Sample Preparation

-

Drying and Pulverization:

-

Dry the mature seeds of Ziziphus jujuba var. spinosa at a controlled temperature (e.g., 50-60°C) to a constant weight to remove moisture.

-

Pulverize the dried seeds into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

-

-

Defatting (Optional but Recommended):

-

To enhance the extraction efficiency of saponins (B1172615), it is advisable to defat the seed powder.

-

Perform Soxhlet extraction or ultrasonic-assisted extraction with a non-polar solvent such as petroleum ether or n-hexane for 2-4 hours.[1][5]

-

Discard the solvent containing the lipids and air-dry the defatted powder to remove any residual solvent.

-

Ultrasonic-Assisted Extraction of Total Saponins

Ultrasonic-assisted extraction is a highly efficient method for extracting bioactive compounds from plant materials.[7][8]

-

Extraction Setup:

-

Place a known quantity of the defatted seed powder (e.g., 100 g) into an extraction vessel.

-

Add the extraction solvent, typically an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol), at a specified solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).[6][7]

-

Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.

-

-

Extraction Parameters:

-

Post-Extraction Processing:

-

Combine the extracts from each cycle.

-

Filter the combined extract through filter paper or a centrifuge to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.

-

Preliminary Purification by Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the preliminary purification and enrichment of saponins from crude extracts.[6][9]

-

Resin Preparation and Column Packing:

-

Select a suitable macroporous resin (e.g., HPD-100, AB-8).[6] Pre-treat the resin by soaking it sequentially in ethanol and then water to activate it and remove any impurities.

-

Pack a glass column with the pre-treated resin.

-

-

Adsorption:

-

Dissolve the crude saponin extract in distilled water to a suitable concentration.

-

Load the sample solution onto the packed column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

-

-

Elution:

-

Wash with Distilled Water: Wash the column with several bed volumes of distilled water to remove sugars, salts, and other highly polar impurities.

-

Elute with Aqueous Ethanol: Elute the adsorbed saponins using a stepwise gradient of aqueous ethanol.

-

Collect the 70% ethanol eluate.

-

-

Post-Purification Processing:

-

Concentrate the collected saponin-rich fraction under reduced pressure to remove the ethanol.

-

The resulting enriched saponin extract can be freeze-dried or vacuum-dried for storage before the final purification step.

-

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used for the final isolation of individual compounds from a complex mixture.[10][11]

-

Sample Preparation:

-

Dissolve the enriched saponin extract in the mobile phase to be used for the preparative HPLC.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Prep-HPLC Conditions (Example):

-

Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 mm x 20 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) (A) and water (B), often with a modifier like 0.1% formic acid.[4]

-

An example of a gradient elution could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-80% A. The exact gradient should be optimized based on analytical HPLC results.

-

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV detector set at a wavelength where this compound has absorbance (e.g., 203-210 nm).

-

Injection Volume: Dependent on the sample concentration and column capacity.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

-

-

Post-Collection Processing:

-

Combine the fractions containing pure this compound.

-

Remove the mobile phase solvents by rotary evaporation or freeze-drying to obtain the purified this compound.

-

Purity Analysis

The purity of the isolated this compound should be confirmed using analytical HPLC with UV or Evaporative Light Scattering Detection (ELSD).[12]

-

Analytical HPLC Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm or ELSD.

-

Logical Relationships in the Purification Process

The following diagram illustrates the logical flow and decision-making points in the purification strategy.

Figure 2: Logical flow of the purification strategy.

By following this detailed protocol, researchers can successfully isolate high-purity this compound from Semen Ziziphi Spinosae for subsequent scientific investigation and potential therapeutic applications.

References

- 1. Botanical and Traditional Uses and Phytochemical, Pharmacological, Pharmacokinetic, and Toxicological Characteristics of Ziziphi Spinosae Semen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical, pharmacological, pharmacokinetic and toxicological characteristics of Ziziphi Spinosae Semen: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant traits and environment affect the contents of medicinal components in Ziziphi spinosae semen in Lincheng County of Hebei Province - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hplc-ESI-MS/MS analysis of the water-soluble extract from Ziziphi spinosae semen and its ameliorating effect of learning and memory performance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome analysis of heterografting on key medicinal compounds accumulation in Ziziphi Spinosae Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Studies on the extraction and purification of total saponins from Parched Semen Ziziphi Spinosae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Simultaneous determination of jujuboside A, B and betulinic acid in semen Ziziphi spinosae by high performance liquid chromatography-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Jujuboside B in Breast Cancer Cell Line Studies (MCF-7, MDA-MB-231)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Jujuboside B (JB), a natural saponin, on the human breast cancer cell lines MCF-7 and MDA-MB-231. The included data and protocols are derived from published research, offering a framework for investigating the anti-cancer properties of this compound.

Jujuboside B has been shown to inhibit the proliferation of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells.[1] This effect is primarily achieved through the induction of apoptosis and autophagy.[1][2] Mechanistic studies have revealed that JB-induced apoptosis is mediated by the pro-apoptotic protein NOXA in both cell lines.[1][2][3] Additionally, in MCF-7 cells, JB has been found to induce autophagy via the AMPK signaling pathway.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the effects of Jujuboside B on MCF-7 and MDA-MB-231 cells.

Table 1: Cell Viability (IC50 Values)

| Cell Line | IC50 Value (µM) after 72h Treatment |

| MDA-MB-231 | 54.38[1] |

| MCF-7 | 74.94[1] |

Table 2: Induction of Apoptosis by Jujuboside B (48h Treatment)

| Cell Line | Jujuboside B Concentration (µM) | Percentage of Apoptotic Cells (%) |

| MDA-MB-231 | 0 (Control) | Baseline |

| 25 | Increased | |

| 50 | Significantly Increased | |

| 75 | Markedly Increased | |

| MCF-7 | 0 (Control) | Baseline |

| 25 | Increased | |

| 50 | Significantly Increased | |

| 75 | Markedly Increased |

Note: Specific percentages for apoptosis are often presented graphically in the source literature. The table reflects the dose-dependent increase in apoptosis observed. For precise quantification, refer to the cited literature.[1]

Mandatory Visualizations

Caption: Experimental workflow for studying Jujuboside B in breast cancer cells.

Caption: Signaling pathways activated by Jujuboside B in breast cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments based on published methodologies.[1]

Protocol 1: Cell Viability Assay (ATPlite™ Luminescence Assay)

This protocol is for determining the viability of MCF-7 and MDA-MB-231 cells in response to Jujuboside B treatment.

Materials and Reagents:

-

MCF-7 or MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Jujuboside B (stock solution in DMSO)

-

0.1% DMSO in complete growth medium (Vehicle control)

-

96-well white, opaque-bottom plates

-

ATPlite™ Luminescence Assay System (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 or MDA-MB-231 cells.

-

Seed 3,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of Jujuboside B in complete growth medium to achieve final concentrations of 20, 40, 60, 80, and 100 µM. Also, prepare a vehicle control (0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Jujuboside B dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

ATP Measurement:

-

Equilibrate the ATPlite™ reagents and the cell plate to room temperature.

-

Follow the manufacturer's instructions for the ATPlite™ assay. Typically, this involves adding a lysis solution followed by the substrate solution to each well.

-

Shake the plate for 5-10 minutes in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in MCF-7 and MDA-MB-231 cells using flow cytometry.

Materials and Reagents:

-

MCF-7 or MDA-MB-231 cells

-

Complete growth medium

-

Jujuboside B (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of Jujuboside B (e.g., 0, 25, 50, 75 µM) for 48 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

-

Wash the adherent cells with PBS, then trypsinize them.

-

Combine the trypsinized cells with the medium collected in the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

Materials and Reagents:

-

Treated MCF-7 or MDA-MB-231 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-NOXA, anti-p-AMPK, anti-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with Jujuboside B (e.g., 0, 25, 50, 75 µM) for 48 hours.

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading. Analyze band intensities using appropriate software.

-

References

- 1. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Jujuboside B1 in Colorectal Cancer (HCT116) In Vitro Models

Application Notes

Jujuboside B (JUB), a natural saponin (B1150181) derived from the seeds of Ziziphus jujuba, has demonstrated significant anti-tumor effects in human colorectal cancer HCT116 cells.[1][2][3][4] In vitro studies have shown that Jujuboside B inhibits cell proliferation, and induces programmed cell death through multiple mechanisms, including apoptosis and ferroptosis.[1][3][4] The anti-cancer activity of Jujuboside B is associated with the modulation of key signaling pathways, primarily the MAPK signaling cascade.[1][3][4]

Key Findings:

-

Inhibition of Cell Proliferation: Jujuboside B significantly reduces the viability and colony formation of HCT116 cells in a concentration-dependent manner.[1][3][4]

-

Induction of Apoptosis: Treatment with Jujuboside B leads to a notable increase in the apoptotic rate of HCT116 cells.[1][2][3][4] This is accompanied by morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and mitochondrial swelling.[1][3] The molecular mechanism of apoptosis induction involves the regulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][3] Furthermore, an increase in the ratio of cleaved caspase-3 to caspase-3 confirms the activation of the execution phase of apoptosis.[1][3] Mechanistic studies also point to the involvement of the extrinsic apoptosis pathway through the upregulation of FasL and caspase-8 activation.[2]

-

Induction of Ferroptosis: Jujuboside B has been shown to induce ferroptosis in HCT116 cells, a form of iron-dependent programmed cell death.[1][3][4] This is evidenced by increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), total iron, and Fe2+, alongside decreased levels of glutathione (B108866) (GSH).[1] The expression of key ferroptosis regulators is also altered, with downregulation of SLC7A11 and GPX4, and upregulation of ACSL4 and TFR1.[1]

-

Modulation of Signaling Pathways: The anti-tumor effects of Jujuboside B in HCT116 cells are linked to the inhibition of the MAPK signaling pathway.[1][3][4] Specifically, Jujuboside B reduces the phosphorylation levels of MEK and ERK.[1] Additionally, the activation of p38/c-Jun N-terminal kinase (JNK) is associated with Jujuboside B-induced apoptosis.[2]

-

Induction of Autophagy: Jujuboside B also induces protective autophagy in HCT116 cells, as indicated by the formation of cytoplasmic vacuoles and the conversion of LC3-I to LC3-II.[2] Inhibition of autophagy enhances the apoptotic effect of Jujuboside B.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Jujuboside B on HCT116 cells based on published findings.

Table 1: Effect of Jujuboside B on HCT116 Cell Viability and Apoptosis

| Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |

| 0 | 100 | Baseline |

| 5 | Decreased | Not Reported |

| 10 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |

| 20 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |

| 40 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |

| 80 | Significantly Decreased (P<0.01) | Not Reported |

Data synthesized from studies demonstrating a concentration-dependent decrease in viability and increase in apoptosis.[1][3]

Table 2: Effect of Jujuboside B on Apoptosis-Related Protein Expression in HCT116 Cells

| Treatment Group | Bcl-2 Expression | Bax Expression | Cleaved Caspase-3/Caspase-3 Ratio |

| Control (0 µM) | Baseline | Baseline | Baseline |

| 10 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |

| 20 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |

| 40 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |

Data synthesized from western blot analyses.[1][3]

Table 3: Effect of Jujuboside B on Ferroptosis Markers in HCT116 Cells (40 µM)

| Marker | Change Relative to Control |

| ROS Levels | Significantly Increased (P<0.01) |

| MDA Levels | Significantly Increased (P<0.01) |

| Total Iron | Significantly Increased (P<0.01) |

| Fe2+ | Significantly Increased (P<0.01) |

| GSH Levels | Significantly Decreased (P<0.01) |

Summary of biochemical assay results.[1]

Table 4: Effect of Jujuboside B on MAPK Pathway Protein Phosphorylation in HCT116 Cells

| Treatment Group | p-MEK/MEK Ratio | p-ERK/ERK Ratio |

| Control | Baseline | Baseline |

| JUB Treatment | Significantly Reduced | Significantly Reduced |

Based on findings of MAPK pathway inhibition.[1]

Experimental Protocols

1. Cell Culture

The human colorectal cancer cell line HCT116 is cultured in a suitable medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of Jujuboside B on HCT116 cells.

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Jujuboside B (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group (0 µM JUB).

-

3. Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity of HCT116 cells after Jujuboside B treatment.

-

Procedure:

-

Seed a low number of HCT116 cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with different concentrations of Jujuboside B for 24 hours.

-

Replace the medium with fresh, drug-free medium and culture for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

4. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Seed HCT116 cells in a 6-well plate and treat with various concentrations of Jujuboside B (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-